Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride
Description
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride is a benzoate ester derivative featuring a cyclohexylamino methyl substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring, with a hydrochloride counterion. This compound is primarily utilized as a synthetic building block in organic chemistry and pharmaceutical research, as evidenced by its commercial availability from suppliers like CymitQuimica in quantities ranging from 50 mg to 500 mg .
Properties
IUPAC Name |
methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-19-15-9-8-12(16(18)20-2)10-13(15)11-17-14-6-4-3-5-7-14;/h8-10,14,17H,3-7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXZKOXUQWEUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CNC2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride typically involves the reaction of 3-(chloromethyl)-4-methoxybenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Applications
-
Pharmacological Research :
- The compound has been investigated for its role as a small molecule scaffold in drug design. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
- It acts as an inhibitor of certain enzymes, which is crucial in developing treatments for diseases like cancer and metabolic disorders .
-
Targeted Therapy :
- Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride has shown potential in modulating pathways associated with phosphoinositide 3-kinase (PI3K), a key player in cell growth and survival signaling pathways. This modulation is particularly relevant in cancer therapeutics where PI3K pathways are often dysregulated .
Therapeutic Applications
-
Cancer Treatment :
- Studies indicate that compounds similar to this compound can inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .
- Case studies have demonstrated its efficacy in preclinical models of cancer, suggesting a need for further clinical investigations.
- Neurological Disorders :
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The methoxybenzoate moiety may also participate in π-π stacking interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Structure: Benzoate ester core with a cyclohexylamino methyl group (3-position) and methoxy group (4-position).
- Key Features : Hydrochloride salt enhances water solubility; cyclohexyl group contributes to lipophilicity.
Comparative Compounds :
Metabutoxycaine Hydrochloride (C17H28N2O2•HCl) Structure: 2-(Diethylamino)ethyl 3-amino-2-butyloxybenzoate hydrochloride . Key Differences:
- Substitution: Diethylaminoethyl chain instead of cyclohexylamino methyl.
- Additional butyloxy group at the 2-position of the benzoate ring. Implications: The diethylaminoethyl group may improve water solubility compared to the bulkier cyclohexyl group, while the butyloxy substituent could enhance lipid membrane penetration.
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride
- Lacks the benzoate ester core; features a primary ethylamine chain.
- Free hydroxy group at the 4-position (vs. methoxy in the target compound).
Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate Hydrochloride Structure: Complex ester with amino, benzyl, and oxo substituents . Key Differences:
- Multi-functionalized structure with a branched amino-oxobutanoate chain.
- Benzyl and methoxy groups introduce steric hindrance and electronic effects.
- Implications : The increased complexity may limit synthetic accessibility but enhance specificity in enzyme inhibition studies.
Physicochemical Properties
Biological Activity
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride (CAS: 1431963-50-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C16H24ClNO3. It features a methoxy group and a cyclohexylamino side chain, which contribute to its biological properties. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various applications in pharmacology.
This compound has been studied for its interaction with various biological targets:
- PI3-Kinase Inhibition : Preliminary research indicates that compounds with similar structures may inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial in cancer cell proliferation and survival. PI3K inhibitors are promising candidates for cancer therapy due to their ability to hinder tumor growth and overcome drug resistance .
- Anti-inflammatory Effects : Compounds in this class have shown potential as anti-inflammatory agents by modulating inflammatory pathways, particularly through the inhibition of cytokines like TNF-alpha and IL-6 .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cancer Research : A study explored the effects of similar compounds on breast cancer cell lines, demonstrating significant inhibition of cell growth when treated with PI3K inhibitors. This compound was suggested as a potential lead compound for further development in targeted cancer therapies.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, indicating its potential utility in treating inflammatory diseases such as rheumatoid arthritis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride with high yield and purity?
- Methodology :
- Starting Materials : Use 4-methoxybenzylamine (MBA) derivatives as precursors. Chlorination steps involving sulfuryl chloride or chlorine gas can introduce chloro-substituents (e.g., 3-chloro-4-methoxybenzylamine hydrochloride synthesis) .
- Recrystallization : Employ basic aqueous solvents (e.g., NaOH in ethanol/water mixtures) to preferentially dissolve impurities like 3,5-dichloro-4-methoxybenzylamine (DCMBA) while precipitating the target compound. This leverages differences in chloro-group substitution and solubility .
- Yield Optimization : Monitor reaction progress via HPLC to minimize over-chlorination, a common side reaction that reduces purity .
Q. How can researchers isolate this compound from complex reaction mixtures?
- Methodology :
- Chromatography : Use reversed-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) for separation. This is effective for resolving structurally similar byproducts .
- Solvent Extraction : Partition the crude product between dichloromethane and aqueous HCl to isolate the hydrochloride salt form .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Compare experimental H and C NMR data with computational predictions (e.g., PubChem or ACD/Labs) to verify substitution patterns and cyclohexylamino group integration .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) and rule out halogenated impurities .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR or IR) during structural characterization?
- Methodology :
- Cross-Validation : Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton signals, particularly in the aromatic and cyclohexyl regions .
- Dynamic Effects : Account for conformational flexibility of the cyclohexyl group, which may cause splitting or broadening of signals. Low-temperature NMR (e.g., 233 K) can stabilize conformers for clearer analysis .
- Impurity Profiling : Compare HPLC retention times and MS/MS fragmentation patterns with synthetic intermediates to identify contaminants .
Q. What strategies address discrepancies in biological activity data across studies (e.g., enzyme inhibition assays)?
- Methodology :
- Purity Verification : Re-test biological activity after rigorous purification (e.g., recrystallization followed by preparative HPLC) to exclude confounding effects from residual DCMBA or other byproducts .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and salt concentrations, as the hydrochloride salt’s ionization state (pKa ~8.5) may alter membrane permeability or enzyme binding .
- Metabolite Screening : Use LC-MS to identify potential hydrolysis products (e.g., free benzoic acid derivatives) that may contribute to observed activity .
Q. How can researchers determine accurate pKa values for hydrochloride salts of structurally similar compounds?
- Methodology :
- Potentiometric Titration : Perform titrations in aqueous/organic solvent mixtures (e.g., 30% methanol) to enhance solubility while maintaining ionic strength. Use a glass electrode calibrated to pH 2–12 .
- Computational Prediction : Apply QSPR models (e.g., ACD/Labs or MarvinSuite) parameterized for aromatic amines and hydrochloride salts. Cross-reference with experimental data to validate .
Methodological Considerations for Experimental Design
Q. What reaction conditions minimize diastereomer formation during cyclohexylamino group incorporation?
- Methodology :
- Steric Control : Use bulky solvents (e.g., tert-butanol) or low temperatures (0–5°C) to slow reaction kinetics and favor the desired stereochemistry .
- Catalytic Asymmetry : Explore chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective alkylation of the benzylamine intermediate .
Q. How can researchers optimize solubility for in vitro assays without compromising stability?
- Methodology :
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute into assay buffers containing cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- pH Adjustment : For cell-based assays, pre-equilibrate the compound in culture medium (pH 7.4) to prevent precipitation of the free base form .
Data Contradiction Analysis
Q. Why might DSC data show multiple melting points for batches of this compound?
- Analysis :
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) to isolate polymorphic forms. Characterize via XRPD and DSC to map thermal behavior .
- Hydration States : Store samples under controlled humidity (e.g., 40% RH) and test for weight loss via TGA to detect hydrate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
